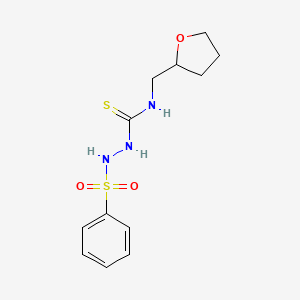
2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, also known as PFTC, is a chemical compound that has been extensively studied for its potential use in scientific research. PFTC is a hydrazinecarbothioamide derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide can inhibit the activity of enzymes such as carbonic anhydrase and thioredoxin reductase, which are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide can inhibit the growth and proliferation of cancer cells, and may induce apoptosis in these cells. 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, and may protect cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is that it is a well-studied compound with a known synthesis method. 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research applications.
One limitation of using 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret results and design experiments that specifically target 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide's effects.
Future Directions
There are several future directions for research on 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide's mechanism of action and determine its efficacy in animal models of these diseases.
Another area of interest is 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide's potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, as well as its efficacy in clinical trials.
Overall, 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications and mechanisms of action.
Synthesis Methods
The synthesis of 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide involves the reaction of 2-(phenylsulfonyl)hydrazinecarbothioamide with tetrahydro-2-furanmethanamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 168-172°C. The synthesis of 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been well-documented in the literature, and several methods have been developed for its preparation.
Scientific Research Applications
2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide exhibits anti-proliferative effects on cancer cells, and may be a promising candidate for the development of new cancer therapies.
Another area of interest is 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide's potential as a neuroprotective agent. Studies have shown that 2-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide may protect neurons from oxidative stress and inflammation, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(benzenesulfonamido)-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c16-20(17,11-6-2-1-3-7-11)15-14-12(19)13-9-10-5-4-8-18-10/h1-3,6-7,10,15H,4-5,8-9H2,(H2,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXNOLQSJLLKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)
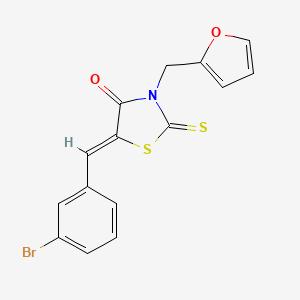
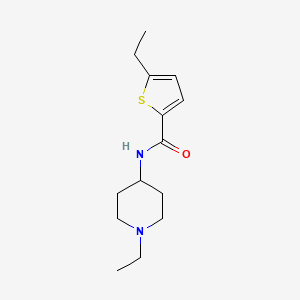
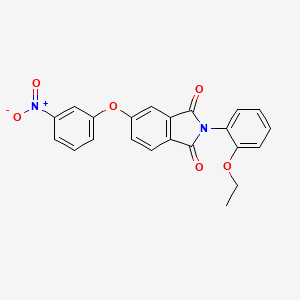

![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
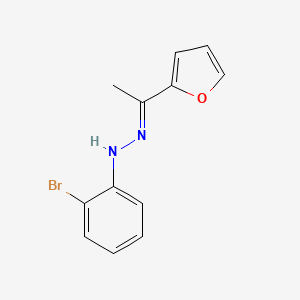
![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)
![2-{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6088364.png)
![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)
![1-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088372.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6088378.png)